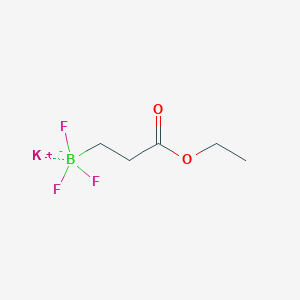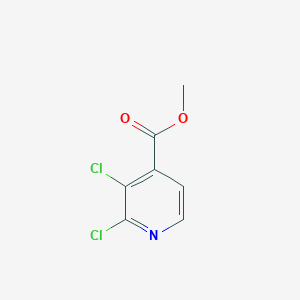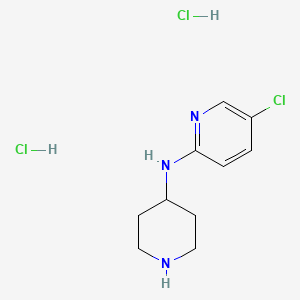
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Vue d'ensemble
Description
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 and its IUPAC name is N-(5-chloro-2-pyridinyl)-N-(4-piperidinyl)amine dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.62 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, which are critical for developing new cancer therapies. A practical synthesis method offers an economical pathway, demonstrating its significance in medicinal chemistry (Zhang et al., 2009).
- Another application is found in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, showcasing its potential in creating stereoselective catalysts. This emphasizes the compound's role in facilitating enantioselective syntheses, important for producing pharmaceuticals with specific activity (Tian et al., 2012).
Biological Activities and Potential Therapeutic Applications
- The structure of this compound has been implicated in the development of novel vasodilation agents. This suggests its utility in creating medications for cardiovascular diseases, indicating a broad therapeutic potential (Girgis et al., 2008).
- In synthetic organic chemistry, it acts as an intermediate for synthesizing a variety of compounds, including those with potential as substance P antagonists. This highlights its importance in the discovery and development of new treatments for conditions related to the neurotransmitter substance P, such as pain and emesis (Knoops et al., 1997).
Molecular Structure and Design
- Research into its molecular structure has contributed to the development of analgesic agents, demonstrating the compound's role in the innovative design of pain relief medications. This underscores the importance of understanding chemical structures for the development of new therapeutic agents (Aggarwal et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks), which are promising therapeutic targets for cancer treatment .
Mode of Action
It can be inferred that similar compounds bind directly to their targets (like cdks), thereby suppressing their downstream signaling pathways .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways downstream of its targets, such as those involved in cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Analyse Biochimique
Biochemical Properties
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, where it acts as an activator . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce the expression of HIF-1α protein and downstream target genes such as p21, which are involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by altering the glycolytic pathway, thereby impacting energy production and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced cell proliferation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and accumulation in target tissues . The compound’s distribution is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects . Targeting signals and post-translational modifications play a key role in directing the compound to these locations, ensuring its proper function and interaction with cellular components.
Propriétés
IUPAC Name |
5-chloro-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCWXWDTIFYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



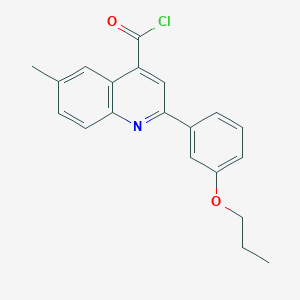

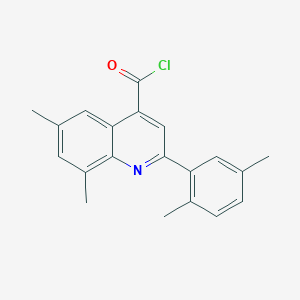
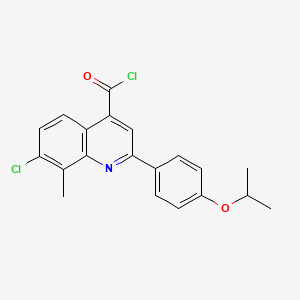
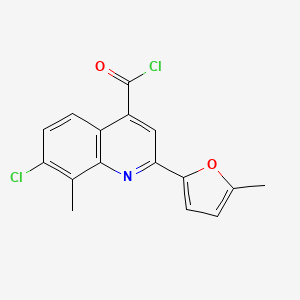


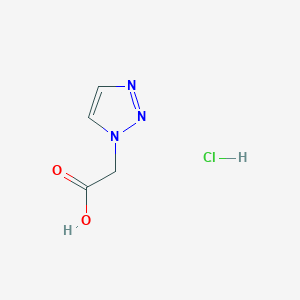


![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)

